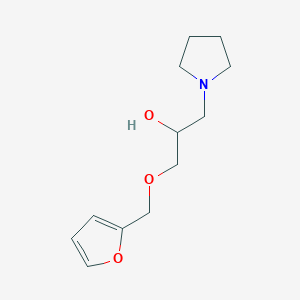

1-(Furan-2-ylmethoxy)-3-(pyrrolidin-1-yl)propan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

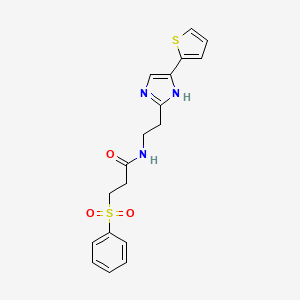

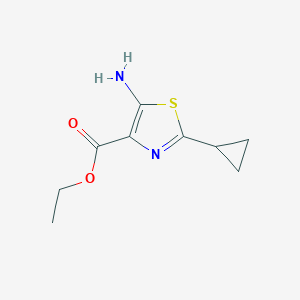

The compound "1-(Furan-2-ylmethoxy)-3-(pyrrolidin-1-yl)propan-2-ol" is a heterocyclic molecule that contains both furan and pyrrolidine moieties. Furan is an aromatic, oxygen-containing heterocycle, while pyrrolidine is a saturated heterocycle containing nitrogen. The combination of these two rings in a single molecule suggests potential for interesting chemical properties and reactivity.

Synthesis Analysis

The synthesis of compounds related to "1-(Furan-2-ylmethoxy)-3-(pyrrolidin-1-yl)propan-2-ol" can be approached through various synthetic routes. One method involves the reaction of propargyl alcohols with terminal alkynes, which can lead to the formation of polysubstituted furans and pyrroles under different conditions, with water as the only byproduct . Another approach for synthesizing disubstituted pyrroles and furans involves a Lewis acid-promoted semipinacol rearrangement followed by an alkyne-ketone metathesis reaction . Additionally, the synthesis of furan[3,2-b]pyrroles can be achieved from simple furaldehyde, allowing for multiple substitutions on the scaffold .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various techniques. For instance, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, a compound with a furan moiety, was investigated using single-crystal X-ray diffraction, revealing details about the molecular geometry and intermolecular interactions in the solid state .

Chemical Reactions Analysis

The reactivity of furan and pyrrolidine moieties in the compound can be inferred from related studies. Furan rings can undergo various chemical reactions, including Diels-Alder reactions, as seen in the synthesis of hybrid heterocyclic systems with a furoxanylpyridine core . Pyrrolidine rings can participate in transannulation reactions with heterocyclic enamines and epoxides to form fused pyridines and pyrroles . Additionally, furan-2-ylidene acetates can be converted into pyrrol-2-ylidene-acetates through Michael type reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-(Furan-2-ylmethoxy)-3-(pyrrolidin-1-yl)propan-2-ol" would likely be influenced by the presence of the furan and pyrrolidine rings. The compound's solubility, boiling point, and melting point would be determined by its molecular structure. The presence of oxygen and nitrogen heteroatoms could also affect its polarity and hydrogen bonding capabilities. The crystal structure of a related compound showed intermolecular C–H⋯N and C–H⋯O interactions, which could be indicative of the types of non-covalent interactions that "1-(Furan-2-ylmethoxy)-3-(pyrrolidin-1-yl)propan-2-ol" might engage in .

Applications De Recherche Scientifique

Anti-inflammatory Activity and Metabolism:

- A compound closely related to the query, 1-Furan-2-yl-3-pyridin-2-yl-propenone (FPP-3), has been characterized for its anti-inflammatory activity. It inhibits the production of nitric oxide and tumor necrosis factor-α. Studies have also investigated the phase 1 metabolism of FPP-3 in rat liver, identifying two major metabolites, M1 and M2, which are believed to be reduced forms of the propenone (Lee et al., 2006).

Pharmacokinetic Parameters and Detection Techniques:

- For the same compound (FPP-3) and its metabolites, pharmacokinetic parameters were determined using high-performance liquid chromatography-ultraviolet spectrometry. The study provided insights into the concentration ranges and half-lives of these compounds (Lee et al., 2006).

Chemopreventive Effects:

- FPP-3 has been studied for its chemopreventive effects against genotoxicity induced by 7,12-dimethylbenz[a]anthracene (DMBA) in MCF-7 cells. The study highlighted its potential as a chemopreventive agent due to its ability to modulate phase I and II enzymes (Hwang et al., 2008).

Synthetic Methods and Molecular Structures:

- Research has been conducted on the synthesis of hybrid heterocyclic systems with structures similar to the queried compound. These studies focus on developing synthetic methodologies and understanding the molecular structures of these compounds (Fershtat et al., 2016).

DNA Intercalation and Anticancer Activity:

- Compounds with a furan-2-yl group, such as 2-(furan-2-yl)-4-(pyridin-2-yl)-5H-indeno[1,2-b]pyridin-5-one, have been synthesized and shown to intercalate with DNA and inhibit human topoisomerase IIα, displaying anticancer activity (Jeon et al., 2017).

Organocatalysis and NMR Studies:

- Studies have been conducted on organocatalysts involving pyrrolidinyl groups, which are relevant to understanding the catalyzing mechanisms of similar compounds. NMR experiments have been used for the assignments of such compounds (Yan-fang, 2008).

Supramolecular Gelators and Sensing Applications:

- Research on pyrrole and furan-based pyridine/pyridinium bisamides, similar to the queried compound, has been conducted to develop new supramolecular gelators and for cation binding and selective sensing applications (Panja et al., 2018).

Propriétés

IUPAC Name |

1-(furan-2-ylmethoxy)-3-pyrrolidin-1-ylpropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c14-11(8-13-5-1-2-6-13)9-15-10-12-4-3-7-16-12/h3-4,7,11,14H,1-2,5-6,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAICTQOJDXPPLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC(COCC2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Furan-2-ylmethoxy)-3-(pyrrolidin-1-yl)propan-2-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5E)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methoxybenzamide](/img/structure/B2503222.png)

![2-[[4-[6-(2-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2503223.png)

![8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2503224.png)

![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(2-hydroxybenzylidene)propanehydrazide](/img/structure/B2503231.png)

![2-Phenylethyl 4-oxo-4-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]amino}butanoate](/img/structure/B2503240.png)